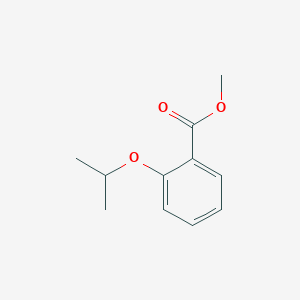

Methyl 2-isopropoxybenzoate

Description

Contextualization within Benzoate (B1203000) Ester Chemistry

Benzoate esters are a class of organic compounds derived from benzoic acid. chemicalbull.com They are characterized by the presence of a benzoate group attached to an alkyl or aryl group via an ester linkage. chemicalbull.comontosight.ai These compounds are prevalent in nature and are synthesized for a wide array of applications, including in the fragrance, food, and pharmaceutical industries. chemicalbull.comontosight.ai

Methyl 2-isopropoxybenzoate is a specific type of benzoate ester, where a methyl group is attached to the carboxylate oxygen and an isopropoxy group is substituted at the ortho-position of the benzene (B151609) ring. Its structure imparts a unique combination of steric and electronic properties that distinguish it from simpler benzoate esters like methyl benzoate or ethyl benzoate. cymitquimica.comwikipedia.org The presence of the isopropoxy group, in particular, influences the molecule's reactivity and potential biological activity. ontosight.ai

Significance as a Target Molecule and Synthetic Intermediate

The scientific community has shown considerable interest in this compound, not only for its intrinsic properties but also for its role as a crucial building block in the synthesis of more complex molecules. nih.gov Its structural features make it an attractive starting material or intermediate in multi-step synthetic pathways.

Chemists often utilize this compound in the development of novel pharmaceuticals and agrochemicals. For instance, derivatives of this compound have been explored in the synthesis of compounds with potential therapeutic applications. nih.gov The strategic placement of the isopropoxy and methyl ester groups allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures.

Scope and Research Trajectories

Current research involving this compound is multifaceted. One significant area of investigation is its application in the synthesis of biologically active molecules. nih.gov Researchers are exploring its use in creating new derivatives with potential as anti-inflammatory agents or for other medicinal purposes. medchemexpress.com

Furthermore, the compound serves as a model system for studying reaction mechanisms and developing new synthetic methodologies. The interplay between the ester and ether functionalities provides a rich platform for investigating selective chemical transformations. The synthesis of various substituted versions of this compound, such as those with additional bromo, chloro, or amino groups, is an active area of research to create a diverse library of compounds for further study. achemblock.comchemicalbook.comaksci.comfluorochem.co.uk

Below is a data table summarizing the key identifiers and molecular properties of this compound:

| Property | Value |

| IUPAC Name | methyl 2-(propan-2-yloxy)benzoate chemspider.com |

| CAS Number | 57009-13-9 cymitquimica.combldpharm.com |

| Molecular Formula | C11H14O3 cymitquimica.combldpharm.com |

| Molecular Weight | 194.23 g/mol bldpharm.comnih.gov |

| SMILES | CC(C)OC1=CC=CC=C1C(=O)OC bldpharm.com |

| InChI Key | RDAALIJZJHPRRP-UHFFFAOYSA-N cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)14-10-7-5-4-6-9(10)11(12)13-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAALIJZJHPRRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60324411 | |

| Record name | methyl 2-propan-2-yloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57009-13-9 | |

| Record name | Methyl 2-(1-methylethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57009-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 406658 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057009139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC406658 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-propan-2-yloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Isopropoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Methyl 2-isopropoxybenzoate. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete picture of the molecular architecture can be assembled.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between δ 6.8 and 8.0 ppm, with their specific chemical shifts and coupling patterns influenced by the electronic effects of the isopropoxy and methyl ester groups. The methoxy (B1213986) protons of the ester group would likely present as a sharp singlet around δ 3.8-3.9 ppm. The isopropoxy group should give rise to a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃).

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbonyl carbon of the ester is expected to resonate at the most downfield position, typically in the range of δ 165-170 ppm. The aromatic carbons will show a spread of signals between δ 110 and 160 ppm, with the carbon attached to the isopropoxy group appearing at a higher chemical shift due to the deshielding effect of the oxygen atom. The carbons of the isopropoxy and methoxy groups will be found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | 6.8 - 8.0 | m | - |

| OCH(CH₃)₂ | 4.5 - 4.7 | sept | ~6.0 |

| COOCH₃ | 3.8 - 3.9 | s | - |

| OCH(CH₃)₂ | 1.3 - 1.4 | d | ~6.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165 - 170 |

| Ar-C (quaternary) | 155 - 160 |

| Ar-CH | 110 - 135 |

| OCH(CH₃)₂ | 70 - 75 |

| COOCH₃ | 50 - 55 |

| OCH(CH₃)₂ | 20 - 25 |

To unequivocally assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in this process. st-andrews.ac.uk

A COSY spectrum would reveal correlations between protons that are coupled to each other, for instance, showing a cross-peak between the methine proton and the methyl protons of the isopropoxy group, confirming their adjacency. researchgate.net It would also delineate the coupling network among the aromatic protons.

An HSQC spectrum correlates directly bonded proton and carbon atoms. libretexts.org This allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its attached proton's signal in the ¹H NMR spectrum.

Furthermore, the Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range couplings (typically 2-3 bonds). libretexts.org For example, an HMBC spectrum would be expected to show a correlation between the methoxy protons and the carbonyl carbon, as well as correlations between the aromatic protons and various aromatic carbons, thereby piecing together the entire molecular structure. researchgate.net

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the polymorphic forms of crystalline solids. mdpi.com Different crystalline arrangements, or polymorphs, of a compound can exhibit distinct ssNMR spectra due to variations in the local chemical environments and intermolecular interactions of the nuclei in the solid state. nih.gov

For this compound, ssNMR could be utilized to identify and differentiate between potential polymorphs. The ¹³C cross-polarization magic-angle spinning (CP/MAS) experiment is particularly useful in this regard. Subtle shifts in the isotropic chemical shifts of the carbon signals, especially for the carbonyl and aromatic carbons, can signify different packing arrangements and hydrogen bonding interactions in the crystalline lattice. By comparing the ssNMR spectra of different batches or crystalline forms, one can ascertain the polymorphic identity and purity of the sample. This technique is a valuable complement to X-ray diffraction for the comprehensive characterization of solid-state forms.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns upon ionization.

High-resolution mass spectrometry (HRMS), often utilizing techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is employed to determine the precise molecular mass of this compound. This allows for the calculation of its elemental composition with high accuracy, confirming the molecular formula of C₁₁H₁₄O₃. nih.gov The high resolving power of these instruments can distinguish between ions with very similar nominal masses, providing an unambiguous confirmation of the compound's identity.

Upon electron ionization (EI) in a mass spectrometer, this compound will undergo characteristic fragmentation, providing valuable structural information. The fragmentation of aromatic esters is often influenced by the position of substituents on the benzene ring, a phenomenon known as the "ortho effect." nih.gov

For this compound, the molecular ion peak [M]⁺• would be observed at an m/z corresponding to its molecular weight. A primary fragmentation pathway for benzoate (B1203000) esters is the loss of the alkoxy group from the ester functionality. pharmacy180.com In this case, the loss of the methoxy radical (•OCH₃) would lead to the formation of a stable acylium ion. Another significant fragmentation would likely involve the isopropoxy group. Cleavage of the isopropyl group could occur, leading to the loss of a propene molecule (C₃H₆) via a McLafferty-type rearrangement, if sterically feasible, or the loss of an isopropyl radical (•C₃H₇).

The presence of the ortho-isopropoxy group can direct specific fragmentation pathways. nih.gov For instance, interaction between the isopropoxy group and the ester functionality could lead to unique rearrangement reactions and the formation of characteristic fragment ions that would be less prominent or absent in the mass spectra of the meta and para isomers. rsc.org The analysis of these fragmentation patterns allows for a detailed interpretation of the molecule's structure and connectivity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Assessment

The structural confirmation of this compound relies on a synergistic application of various spectroscopic techniques. Among these, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental for identifying key functional groups and understanding the electronic properties of the molecule. IR spectroscopy probes the vibrational modes of chemical bonds, providing a unique "fingerprint" of the functional groups present. Concurrently, UV-Vis spectroscopy offers insights into the electronic transitions within conjugated systems, such as the aromatic ring in the benzoate structure.

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, generating a spectrum that reveals the types of bonds present.

For this compound, the IR spectrum is characterized by several key absorption bands that confirm its structure as an aromatic ester with an ether linkage. The most prominent feature in the spectrum is the strong absorption from the carbonyl (C=O) group of the ester, which is typically observed in the range of 1735-1750 cm⁻¹ for aromatic esters. sciencing.com The spectrum also displays characteristic absorptions for the C-O bonds of the ester and ether functionalities. The stretching vibration of the C(=O)-O bond appears as a strong band, while the O-alkyl bond stretch is also clearly identifiable.

The presence of the aromatic ring is confirmed by C=C stretching vibrations within the ring and C-H stretching vibrations from the bonds directly attached to the ring. Aliphatic C-H stretching vibrations from the methyl and isopropyl groups are also present. The substitution pattern on the benzene ring can often be deduced from the pattern of C-H out-of-plane bending vibrations in the fingerprint region of the spectrum. sciencing.com

Below is a table detailing the significant vibrational frequencies and their corresponding assignments for this compound.

Interactive Table 1: Key IR Absorption Bands for this compound Use the filter to search for specific functional groups or wavenumbers.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3070 | Medium | C-H Stretch | Aromatic C-H |

| ~2980 | Medium-Strong | C-H Stretch (asymmetric) | Aliphatic (Isopropyl & Methyl) |

| ~2935 | Medium | C-H Stretch (symmetric) | Aliphatic (Isopropyl & Methyl) |

| ~1730 | Strong | C=O Stretch | Ester Carbonyl |

| ~1590, ~1485 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1255 | Strong | C-O Stretch (asymmetric) | Ester (Aryl-C(=O)-O) |

| ~1130 | Strong | C-O Stretch | Ether (Aryl-O-Alkyl) |

| ~755 | Strong | C-H Bend (out-of-plane) | Ortho-disubstituted Benzene Ring |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The parts of a molecule that absorb light in this region are known as chromophores. In this compound, the primary chromophore is the substituted benzene ring.

The benzene ring exhibits characteristic π→π* electronic transitions. libretexts.org The presence of substituents—the ester and isopropoxy groups—alters the electronic structure of the benzene ring. These groups, known as auxochromes, modify the energy levels of the molecular orbitals and cause shifts in the absorption maxima (λmax) compared to unsubstituted benzene. The isopropoxy group, an electron-donating group, and the methyl ester group, an electron-withdrawing group, both interact with the π-system of the ring, typically causing a bathochromic shift (a shift to longer wavelengths). shimadzu.com

The UV-Vis spectrum of this compound is expected to show distinct absorption bands characteristic of its electronic structure. These transitions provide valuable information for confirming the presence of the conjugated aromatic system.

Interactive Table 2: Predicted UV-Vis Absorption Data for this compound Data shown for a solution in a non-polar solvent like hexane.

| λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |

| ~215 | ~9,500 | π → π | Substituted Benzene Ring |

| ~280 | ~2,100 | π → π | Substituted Benzene Ring |

Integration of Spectroscopic Data for Comprehensive Structural Assignment

While IR and UV-Vis spectroscopy provide crucial details about functional groups and electronic systems, a definitive structural elucidation of this compound requires the integration of data from multiple spectroscopic methods. tutorchase.comstudypug.com Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential complementary techniques.

Mass Spectrometry (MS): MS provides the molecular weight of the compound through the molecular ion peak, confirming the molecular formula (C11H14O3). The fragmentation pattern observed in the mass spectrum can reveal key structural components, such as the loss of the methoxy group (-OCH3) or the isopropyl group (-OCH(CH3)2), further corroborating the proposed structure. hscprep.com.au

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide the most detailed map of the molecule's carbon-hydrogen framework.

¹H NMR would show distinct signals for the methyl ester protons, the methine and methyl protons of the isopropyl group, and the protons on the aromatic ring. The chemical shifts, integration (proton count), and splitting patterns (spin-spin coupling) would confirm the connectivity of these groups. For instance, the methine proton of the isopropoxy group would appear as a septet, coupled to the six equivalent methyl protons, which would appear as a doublet. The aromatic protons would show a specific pattern indicative of ortho-substitution. hscprep.com.au

¹³C NMR would reveal the number of unique carbon environments. Separate signals would be observed for the carbonyl carbon, the aromatic carbons (with different shifts for substituted and unsubstituted positions), and the carbons of the methyl and isopropoxy groups, providing a complete carbon skeleton. libretexts.org

By combining the functional group information from IR, the conjugated system data from UV-Vis, the molecular formula and fragmentation from MS, and the precise atomic connectivity from NMR, an unambiguous structural assignment for this compound is achieved. youtube.com

Advanced Analytical Methodologies and Data Processing

The analysis of spectroscopic data has been significantly enhanced by the advent of advanced computational and statistical methods. These methodologies allow for more sophisticated interpretation of complex datasets, improved accuracy, and automation of data processing.

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. For large and complex spectroscopic datasets, techniques like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are invaluable. uniroma1.itrsc.org

Principal Component Analysis (PCA): PCA is an unsupervised dimensionality-reduction technique used for exploratory data analysis. spectroscopyeurope.comnih.gov It transforms a large set of variables (e.g., absorbance values at each wavenumber in a set of IR spectra) into a smaller set of uncorrelated variables called principal components (PCs). whitebearphotonics.com The first few PCs capture the most significant variance in the data. By plotting the scores of different samples on these PCs, one can visualize groupings, trends, or outliers in the data, which might correspond to different batches, purities, or degradation states of this compound. ictp.it

Partial Least Squares Discriminant Analysis (PLS-DA): Unlike PCA, PLS-DA is a supervised method used for classification. It is particularly useful when one wants to build a model that can distinguish between predefined classes (e.g., pure compound vs. samples with specific impurities). PLS-DA achieves this by rotating the principal components to maximize the separation between the known classes, making it a powerful tool for quality control and classification tasks based on spectroscopic data. acs.orgresearchgate.net SIMCA (Soft Independent Modelling of Class Analogies) is another supervised classification method that builds a separate PCA model for each class.

Structure Elucidation and Spectrum Prediction: ML models, particularly deep learning and neural networks, can be trained on large databases of known compounds and their spectra. acs.org These trained models can then predict the structure of an unknown compound from its spectral data (the "inverse" problem) or predict the spectrum of a proposed structure (the "forward" problem). arxiv.org This capability can dramatically accelerate the process of identifying new compounds or verifying the structure of synthesized molecules like this compound.

Computational Chemistry and Mechanistic Investigations of Methyl 2 Isopropoxybenzoate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, governed by its electronic structure. These computational methods provide insights into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. DFT studies on aromatic esters, such as derivatives of benzoate (B1203000), typically focus on optimizing the molecular geometry to find the most stable energetic conformation. These calculations can elucidate the distribution of electron density, which is crucial for predicting reactivity. nih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability, whereas a small gap indicates that the molecule is more likely to be reactive. For molecules containing electron-donating groups like the isopropoxy group and electron-withdrawing groups like the methyl ester, DFT can quantify the electronic push-pull effects across the benzene (B151609) ring.

Molecular Electrostatic Potential (MEP) mapping is another valuable output from DFT calculations. The MEP surface visualizes the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is instrumental in predicting how the molecule will interact with other reagents. dntb.gov.ua DFT calculations have been successfully used to study the reaction energetics of benzoate anions with radicals, determining that H-atom abstraction and radical addition are often exoergic processes. scirp.org

Table 1: Key Parameters from DFT Calculations

| Parameter | Significance | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicting reactivity towards electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicting reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | Assessing molecular stability and electronic transitions. |

| MEP Surface | Maps the electrostatic potential onto the electron density surface. | Identifying sites for electrophilic and nucleophilic attack. |

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts can be calculated with high accuracy. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework for this purpose. The prediction of ¹H and ¹³C NMR chemical shifts helps in the assignment of experimental spectra and can be a powerful tool for structure verification. wisc.edu

Table 2: Predicted vs. Typical Experimental ¹H NMR Chemical Shifts for Benzoate Esters

| Proton Group | Typical Predicted Range (ppm) | Typical Experimental Range (ppm) | Influencing Factors |

|---|---|---|---|

| Ester Methyl (O-CH₃) | 3.80 - 3.95 | 3.85 - 3.90 | Electronic effect of the aromatic ring. |

| Aromatic (Ar-H) | 7.20 - 8.10 | 7.25 - 8.05 | Substitution pattern and nature of substituents. |

| Isopropoxy (O-CH) | 4.40 - 4.60 | 4.50 - 4.70 | Steric hindrance and anisotropic effects. |

| Isopropoxy (CH-CH₃) | 1.30 - 1.45 | 1.35 - 1.40 | Free rotation and shielding effects. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the physical behavior of molecules, including their preferred shapes and interactions over time.

Conformational analysis is used to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For Methyl 2-isopropoxybenzoate, the primary degrees of freedom are the rotation around the C(aryl)-O(ester) and C(aryl)-O(isopropoxy) bonds.

Computational studies can map the potential energy surface by systematically rotating these bonds to identify energy minima, which correspond to stable conformers. researchgate.net Due to steric hindrance between the bulky isopropoxy group and the adjacent methyl ester group, it is expected that the most stable conformer would involve a non-planar arrangement of these groups relative to the benzene ring to minimize repulsion. The planarity of the ester group with the aromatic ring is often favored for resonance stabilization, but this can be disrupted by ortho-substituents. Such conformational studies are crucial for understanding how the molecule's shape influences its physical properties and biological activity.

In the solid state, molecules arrange themselves into a crystal lattice, a process governed by intermolecular interactions. While the specific crystal structure of this compound is not detailed in the literature, analysis of related benzoate and aromatic esters reveals common packing motifs.

The crystal packing is typically dominated by weak intermolecular forces such as C-H···O hydrogen bonds, where hydrogen atoms from the methyl or aromatic groups interact with oxygen atoms of the ester or ether functionalities on neighboring molecules. researchgate.netdoaj.org Additionally, π–π stacking interactions between the aromatic rings of adjacent molecules are a significant stabilizing force, often resulting in layered or herringbone structures. uni-greifswald.de The presence of the flexible isopropoxy group may lead to more complex packing arrangements compared to simpler, planar benzoates. The interplay of these non-covalent interactions dictates the final crystal structure and influences material properties like melting point and solubility. nih.gov

Mechanistic Elucidation of Chemical Reaction Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

For a molecule like this compound, DFT calculations can be used to model reactions such as hydrolysis of the ester, electrophilic aromatic substitution, or reactions involving the ether linkage. By calculating the Gibbs free energy profile of a proposed reaction, chemists can determine the activation energy for each step. researchgate.net The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes.

For instance, in the aminolysis of a methyl ester, DFT calculations can model the nucleophilic attack of an amine on the ester carbonyl, the formation of a tetrahedral intermediate, and the subsequent departure of the methoxy (B1213986) leaving group. researchgate.net These studies can confirm the plausibility of a proposed mechanism and predict reaction rates, providing a level of detail that is often difficult to obtain through experimental methods alone.

Transition State Analysis and Reaction Energetics

Computational chemistry provides profound insights into the mechanisms of chemical reactions by allowing for the characterization of transient structures and the energetic landscape of a reaction pathway. For reactions involving this compound, either as a reactant or product, transition state analysis is a critical tool for understanding reaction feasibility, rates, and selectivity.

Transition state theory posits that reactants must pass through a high-energy state, the transition state, before forming products. The energy difference between the reactants and the transition state is known as the activation energy (ΔG‡), which is the primary determinant of the reaction rate. Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize these transition state structures. By calculating the vibrational frequencies of the optimized geometry, a true transition state can be confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

The energetics of a reaction, including the enthalpy of reaction (ΔH) and Gibbs free energy of reaction (ΔG), dictate the thermodynamic favorability and equilibrium position. These values are determined by calculating the electronic energies of the optimized ground states of reactants and products. Computational thermochemistry studies on related molecules, such as methyl hydroxybenzoates, have utilized high-accuracy composite quantum chemical methods like G3MP2 and G4 to achieve good agreement between theoretical and experimental gas-phase enthalpies of formation researchgate.net. Similar methodologies can be applied to reactions involving this compound to provide a comprehensive energetic profile.

For a hypothetical reaction, such as the synthesis of this compound, computational analysis would yield the energies of reactants, intermediates, transition states, and products, allowing for the construction of a detailed reaction energy profile.

Table 1: Illustrative Reaction Energetics Data from a Hypothetical Computational Study

| Species | Electronic Energy (Hartree) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| Reactants | -XXX.XXXXXX | 0.0 | 0.0 |

| Transition State 1 | -XXX.XXXXXX | +25.0 | +28.5 |

| Intermediate | -XXX.XXXXXX | -5.0 | -4.2 |

| Transition State 2 | -XXX.XXXXXX | +15.0 | +18.0 |

| Products | -XXX.XXXXXX | -15.0 | -17.5 |

Note: Data are hypothetical and for illustrative purposes only.

Catalytic Reaction Mechanisms (e.g., Carbonylation, Alkoxycarbonylation)

The synthesis of aromatic esters like this compound is often achieved through transition-metal-catalyzed carbonylation reactions. researchgate.net These processes are powerful tools in organic synthesis, utilizing carbon monoxide (CO) as an economical C1 source. acs.org Palladium-catalyzed reactions are particularly prevalent and have been developed for a wide range of aryl substrates. researchgate.net

Alkoxycarbonylation: A common route to synthesize aryl esters is the palladium-catalyzed alkoxycarbonylation of aryl halides, triflates, tosylates, or mesylates. organic-chemistry.org The general catalytic cycle for an aryl halide (Ar-X) precursor is believed to proceed through several key steps:

Oxidative Addition: A low-valent palladium(0) complex, typically bearing phosphine (B1218219) ligands, undergoes oxidative addition to the aryl precursor (e.g., 2-isopropoxy-iodobenzene) to form a Pd(II)-aryl intermediate. This step is often the rate-determining step in the cycle. acs.org

CO Insertion: A molecule of carbon monoxide coordinates to the Pd(II) center and subsequently inserts into the palladium-aryl bond, forming an acyl-palladium(II) complex.

Alcoholysis: The acyl-palladium(II) complex reacts with an alcohol (in this case, methanol). This step involves the nucleophilic attack of the alcohol on the acyl group.

Reductive Elimination: The final step is the reductive elimination from the palladium complex, which releases the final ester product (this compound) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The efficiency and scope of these reactions have been significantly improved by the development of specialized ligands that can stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. rsc.orgresearchgate.net For instance, bulky, bidentate phosphine ligands have been shown to be effective in the carbonylation of less reactive aryl tosylates and mesylates under mild conditions, such as atmospheric CO pressure. organic-chemistry.org

Carbonylation of Aryl Ethers: Alternatively, mechanisms involving the carbonylation of aryl ethers have been explored. researchgate.net For instance, rhodium-catalyzed carbonylation of aryl methyl ethers can proceed via cleavage of the ether bond, followed by oxidative addition, CO insertion, and subsequent reaction steps to form an ester product. researchgate.net While less common for synthesis, understanding these pathways is crucial for developing novel transformations.

Applications and Functional Studies in Advanced Chemical Disciplines Involving Methyl 2 Isopropoxybenzoate

Catalytic Transformations and Process Development

Applications in Asymmetric Synthesis

A thorough search of academic and patent databases reveals no documented applications of Methyl 2-isopropoxybenzoate as a substrate, ligand, or catalyst in the field of asymmetric synthesis. Research in this area typically focuses on other molecular scaffolds to induce chirality, and this compound does not appear to be a compound of interest for creating stereoselective transformations.

Design and Optimization of Heterogeneous and Homogeneous Catalysts

There is no available information to suggest that this compound is used as a precursor, ligand, or structural component in the design and optimization of either heterogeneous or homogeneous catalysts. Studies on catalyst development for benzoate (B1203000) derivatives have centered on simpler esters, such as the hydrogenation of methyl benzoate using various metal-supported catalysts or the esterification of benzoic acid with solid acid catalysts. The influence of the 2-isopropoxy group on catalyst structure or activity has not been a subject of investigation in the retrieved sources.

Q & A

[Basic] What are the established synthetic methodologies for Methyl 2-isopropoxybenzoate, and how can their efficiency be validated?

To synthesize this compound, researchers should first consult high-accuracy reaction databases (e.g., REAXYS, PISTACHIO) to identify esterification or alkylation routes. For example, a common method involves reacting 2-isopropoxybenzoic acid with methanol under acid catalysis. Validation requires:

- Purity assessment : HPLC or GC-MS to confirm absence of unreacted starting materials.

- Yield optimization : Comparison of theoretical vs. experimental yields under varying conditions (e.g., temperature, catalyst loading).

- Cross-referencing : Align spectral data (NMR, IR) with literature precedents for analogous esters .

[Basic] Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be structured?

Key techniques include:

- NMR : H and C NMR to confirm the ester group and isopropoxy substitution pattern.

- IR : Detection of ester carbonyl (~1740 cm) and ether C-O stretches (~1100 cm).

- Mass spectrometry : High-resolution MS to verify molecular ion ([M+H] or [M+Na]).

Interpretation : Compare experimental data with computational predictions (e.g., ChemDraw simulations) and published spectra of structurally similar compounds. Discrepancies should prompt re-evaluation of reaction conditions or purification steps .

[Advanced] How can reaction conditions be systematically optimized to improve the synthesis of this compound?

Use a Design of Experiments (DoE) approach:

- Variables : Catalyst type (e.g., HSO vs. p-toluenesulfonic acid), solvent polarity, temperature.

- Response metrics : Yield, purity (via HPLC area%), and reaction time.

- Statistical analysis : ANOVA to identify significant factors.

For example, increasing temperature may reduce reaction time but risk side reactions (e.g., hydrolysis). Parallel small-scale trials with LC-MS monitoring can balance trade-offs .

[Advanced] How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Contradictions often arise from methodological differences. Strategies include:

Standardized protocols : Replicate measurements under controlled conditions (e.g., pH, ionic strength).

Computational validation : Use tools like COSMO-RS to predict solubility parameters.

Meta-analysis : Compare data across peer-reviewed studies, prioritizing methods with detailed experimental logs.

For stability studies, accelerated aging tests under varying humidity/temperature can resolve discrepancies in hydrolytic degradation rates .

[Basic] What are the critical physicochemical properties of this compound that influence its application in organic synthesis?

- Lipophilicity : LogP values (predicted via software like MarvinSketch) determine solubility in organic solvents.

- Steric effects : The isopropoxy group may hinder nucleophilic attacks, influencing reactivity.

- Thermal stability : TGA/DSC analysis to assess decomposition thresholds.

These properties guide solvent selection (e.g., toluene for high-temperature reactions) and storage conditions (desiccants for moisture-sensitive esters) .

[Advanced] How can computational modeling predict the metabolic or environmental fate of this compound?

- Metabolic pathways : Use BKMS_METABOLIC or similar databases to identify potential enzymatic targets (e.g., esterases).

- Environmental persistence : EPI Suite models estimate biodegradation half-lives.

- Docking studies : Molecular dynamics simulations (e.g., AutoDock) to predict binding affinities with biological receptors. Experimental validation via in vitro assays (e.g., liver microsomes) is essential to confirm predictions .

[Basic] What experimental controls are essential when studying the biological activity of this compound?

- Negative controls : Solvent-only groups to isolate compound-specific effects.

- Positive controls : Reference compounds with known mechanisms (e.g., aspirin for cyclooxygenase inhibition).

- Dose-response curves : IC/EC calculations to quantify potency.

Ensure replicates (n ≥ 3) and blinded analysis to mitigate bias .

[Advanced] What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

- Process Analytical Technology (PAT) : Real-time monitoring via in-line FTIR or Raman spectroscopy.

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size or crystallinity.

- Stability studies : Accelerated degradation tests to establish shelf-life under storage conditions.

Document deviations rigorously and adjust purification protocols (e.g., recrystallization solvents) iteratively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.